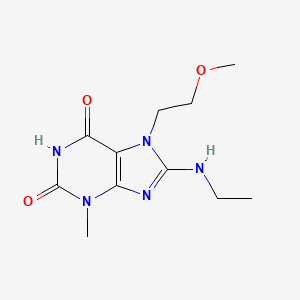

8-(Ethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione

Description

Properties

IUPAC Name |

8-(ethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N5O3/c1-4-12-10-13-8-7(16(10)5-6-19-3)9(17)14-11(18)15(8)2/h4-6H2,1-3H3,(H,12,13)(H,14,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFYPHYHNPHKUFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC2=C(N1CCOC)C(=O)NC(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Ethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with ethylamine and 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

8-(Ethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.

Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often require a base like sodium hydride or potassium carbonate and are conducted in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives

Scientific Research Applications

8-(Ethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as antiviral, anticancer, and anti-inflammatory properties.

Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 8-(Ethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. For example, it could inhibit the activity of purine-related enzymes, leading to altered nucleotide metabolism and cellular functions. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Substituent Variations

Physicochemical and Pharmacokinetic Profiles

- Solubility : The 2-hydroxyethyl analog () is more hydrophilic (clogP ~0.5) than the target compound (clogP ~1.2 estimated), which may reduce renal clearance .

- pKa: The mercapto derivative () has a predicted pKa of 6.94, enabling pH-dependent ionization, whereas the ethylamino group in the target compound (pKa ~9–10) remains protonated at physiological pH, affecting membrane traversal .

- Metabolic Stability : Methoxy groups (Target, ) resist oxidative metabolism better than hydroxyethyl () or thiol groups () .

Biological Activity

8-(Ethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione is a synthetic compound from the purine family, notable for its potential biological activities. This compound has attracted attention in various fields including medicinal chemistry, pharmacology, and biochemistry due to its unique structure and diverse functional groups.

Chemical Structure

The compound's structure features an ethylamino group, a methoxyethyl group, and a methyl group attached to the purine ring. Its IUPAC name is this compound, with the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₇N₅O₃ |

| Molecular Weight | 241.28 g/mol |

| CAS Number | 313470-56-3 |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may act as an inhibitor or modulator of certain biochemical pathways, particularly those involving purine metabolism. The compound's ability to affect nucleotide metabolism suggests potential roles in various cellular processes.

Biological Activities

Research highlights several key biological activities associated with this compound:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Inhibition of DPP-IV can improve insulin sensitivity and lower blood sugar levels in diabetic models .

- Antiviral Properties : Preliminary studies indicate that this compound exhibits antiviral activity against certain viruses by interfering with their replication processes.

- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly in models of leukemia and solid tumors. The mechanism may involve apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Research suggests that this compound may possess anti-inflammatory properties, potentially through modulation of inflammatory cytokines and pathways.

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on DPP-IV Inhibition : A study published in ChemInform demonstrated that derivatives of purine compounds, including this compound, effectively inhibited DPP-IV activity in vitro. This inhibition was correlated with improved glycemic control in diabetic animal models .

- Anticancer Activity Assessment : Another research effort evaluated the anticancer effects of this compound against various cancer cell lines. Results indicated significant reductions in cell viability and induction of apoptosis at certain concentrations.

Comparative Analysis

When compared to other purine derivatives, this compound exhibits unique properties due to its specific functional groups:

| Compound | Biological Activity |

|---|---|

| 8-(Ethylamino)-7-(2-methoxyethyl)... | DPP-IV inhibition, anticancer effects |

| 1-(Ethylamino)-3-[4-(2-methoxyethyl)... | Antihypertensive activity |

| 2-(Methoxyethyl)methylamine | Neuroprotective effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.